molecular formula C15H24Cl2N2 B1147087 (-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride CAS No. 128311-06-8

(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride

Cat. No.: B1147087
CAS No.: 128311-06-8
M. Wt: 303.3 g/mol
InChI Key: BABMCKVVGDIUCA-UHFFFAOYSA-N
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Description

(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H24Cl2N2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiseptic Applications

  • Antimicrobial Efficacy in Medical Applications : Octenidine dihydrochloride, a related compound, has been evaluated for its antimicrobial efficacy against bacteria such as Enterococcus faecalis and Candida albicans. It shows promise as a biocompatible alternative or adjunct to existing root canal irrigants and medicaments, highlighting its potential in dental and medical antiseptic applications (Gulzar et al., 2020).

  • Use in MRSA Decolonisation Regimens : The compound has been investigated for its use in meticillin-resistant Staphylococcus aureus (MRSA) decolonisation, showing effectiveness comparable to chlorhexidine with fewer adverse effects, although larger randomized trials are recommended for clinical confirmation (Krishna & Gibb, 2010).

Catalysis in Organic Chemistry

  • Organo-Catalyst in Asymmetric Syntheses : The broader application of catalysts like L-Proline, which shares structural features with the compound , demonstrates its potential in catalyzing a range of asymmetric syntheses. This includes Aldol condensation and Michael Addition, emphasizing the compound's potential role in developing new synthetic pathways in organic chemistry (Thorat et al., 2022).

Recycling Chemicals and Fuels

  • Biodegradable Plastics Recycling : Research into poly-3-hydroxybutyrate (PHB) recycling, a process relevant to the structural aspects and potential applications of the target compound, highlights the compound's potential utility in sustainable feedstock production for value-added chemicals and fuels. This indicates its possible role in environmental sustainability and chemical recycling processes (Kang et al., 2022).

Food Intolerance and Biogenic Amines

  • Evaluation of Food Intolerance : Studies on biogenic amines and their impact on food intolerance have led to insights into the dietary management of conditions related to food-derived compounds. This research area may benefit from the chemical properties of the target compound, possibly in identifying or mitigating intolerances related to specific amines (Jansen et al., 2003).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. In general, care should be taken when handling any chemical compound, particularly those that are structurally complex or not well-studied .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "1(R)-Phenylethylamine", "3-bromocyclohexene", "Sodium hydride", "Diisopropylamine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1(R)-Phenylethylamine is reacted with 3-bromocyclohexene in the presence of sodium hydride to form the corresponding azabicyclo[2.2.2]octane intermediate.", "Step 2: The intermediate is then treated with diisopropylamine and methanol to form the desired product, (-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine.", "Step 3: The amine product is then converted to its dihydrochloride salt by treatment with hydrochloric acid." ] }

CAS No.

128311-06-8

Molecular Formula

C15H24Cl2N2

Molecular Weight

303.3 g/mol

IUPAC Name

N-(1-phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride

InChI

InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H

InChI Key

BABMCKVVGDIUCA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl

Synonyms

[R-(R*,S*)]-N-(1-Phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride; 

Origin of Product

United States

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